Methyl 6-fluoro-4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate
Description
Methyl 6-fluoro-4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a fluorinated quinoline derivative characterized by a carbamoyl-substituted alkoxy group at the 4-position and a methyl ester at the 2-position of the quinoline core. The compound’s structure features two fluorine atoms: one at the 6-position of the quinoline ring and another on the 3-fluoro-4-methylphenyl carbamoyl moiety.
Properties
IUPAC Name |
methyl 6-fluoro-4-[2-(3-fluoro-4-methylanilino)-2-oxoethoxy]quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O4/c1-11-3-5-13(8-15(11)22)23-19(25)10-28-18-9-17(20(26)27-2)24-16-6-4-12(21)7-14(16)18/h3-9H,10H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMQCTZCZRRFSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-fluoro-4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C20H16F2N2O4
- CAS Number : 1358417-12-5
- Key Functional Groups :
- Fluorinated aromatic ring
- Carbamoyl group
- Methoxy group
- Quinoline core
The presence of fluorine atoms and the quinoline moiety are particularly significant due to their influence on biological activity.
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. A study found that quinoline derivatives, including this compound, showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Anticancer Activity
Quinoline derivatives are also recognized for their anticancer properties. The compound has been subjected to in vitro studies against several cancer cell lines. Results showed that it inhibits cell proliferation effectively, with mechanisms potentially involving the induction of apoptosis and cell cycle arrest . A comparative analysis with similar compounds revealed that modifications in the structure could enhance efficacy against specific cancer types.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
- Receptor Interaction : It has been suggested that this compound interacts with various cellular receptors, modulating signaling pathways that lead to altered cellular responses .
Study on Anticancer Efficacy
A study published recently evaluated the anticancer activity of various quinoline derivatives, including this compound. The findings indicated that this compound exhibited a significant reduction in cell viability in breast cancer cell lines (MCF-7 and T47D), with IC50 values comparable to established chemotherapeutics .
Antimicrobial Activity Evaluation
In another study focusing on antimicrobial efficacy, this compound was tested against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) indicating effective antimicrobial action .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl 6-fluoro-4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate with structurally related quinoline derivatives, focusing on substituent effects, molecular properties, and reported biological activities.
Table 1: Structural and Functional Comparison of Quinoline Derivatives
Key Comparative Insights:
Substituent Effects on Bioactivity :
- The target compound ’s dual fluorination (6-F and 3-F-4-MePh) likely improves metabolic resistance and target affinity compared to methoxylated analogs (e.g., 6-methoxy derivatives) .
- NSC 368390 ’s biphenyl and sodium carboxylate groups contribute to its water solubility and broad-spectrum antitumor activity, whereas the target’s methyl ester may act as a prodrug, requiring hydrolysis for activation .
Chloro and CF₃ substitutions () highlight the versatility of halogenation in modulating reactivity but may reduce biocompatibility compared to fluorine .
Methoxylated analogs () may exhibit reduced potency due to lower electronegativity and higher susceptibility to oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
